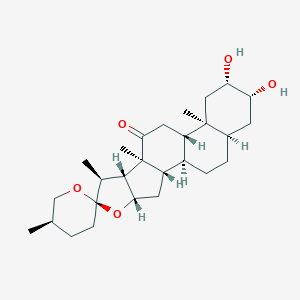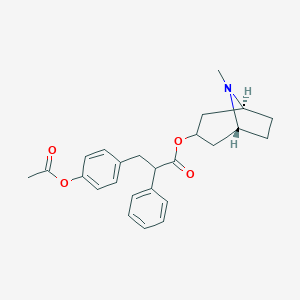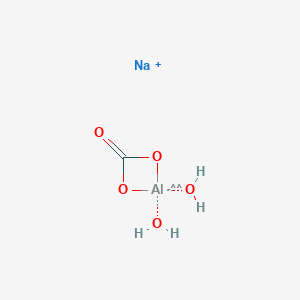![molecular formula C8H13N3O2 B091886 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-63-4](/img/structure/B91886.png)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
説明
The compound 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a diazaspirodecanedione derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing various derivatives of this compound and evaluating their biological activities, such as anticonvulsant effects and muscarinic agonist properties .
Synthesis Analysis
The synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved through a stereoselective process starting from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. This process involves the formation of β-nitroamine derivatives, which are then transformed into 5-(1-aminoalkyl)-2-pyrrolidones or 5-nitropiperidin-2-ones, depending on the selective removal of the sulfinyl group. The final products are accessed through a two-step process involving conjugative addition to ethyl acrylate and reduction of the nitro group .
Molecular Structure Analysis
The molecular structure of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives has been explored through X-ray crystallography in some cases. This analysis provides insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of diazaspirodecanedione derivatives has been studied in the context of their potential as anticonvulsant agents. The introduction of various substituents, such as the 8-amino-3-[2-(4-fluorophenoxy)ethyl] group, has been shown to influence the compound's pharmacological activity. The presence of an amide bond in some derivatives has been associated with moderate protective effects against seizures induced by the maximal electroshock seizure (MES) test .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are influenced by their structural features. The electrochemical behavior of related compounds, such as 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been investigated in non-aqueous media, revealing that electrolytic oxidation and reduction can yield different products, such as N-(1-aminocyclohexanecarbonyl)oxamic acid and the corresponding alcohol, respectively . These findings suggest that the electrochemical properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives could also be of interest for further study.
科学的研究の応用
Crystal Structure Analysis : The crystal structure of a related compound, incorporating 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrated the importance of hydrogen bonds and N—H⋯π interactions in molecular aggregation (Shivachev, Petrova, & Naydenova, 2006).
Anticonvulsant Activity : Derivatives of 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione have been explored for their anticonvulsant properties. A study on novel derivatives showed significant protective effects against seizures, highlighting a potential application in treating epilepsy (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Synthetic Methodology : Research has also focused on developing efficient synthetic routes for related compounds, which is crucial for pharmaceutical applications. For instance, a short synthesis method for dihydroxyspirohydantoins, starting from 1,5-dialdehydes, was described (González et al., 1992).
Pharmacological Interest : The compound's derivatives have been synthesized for their relevance in pharmacology. A study described a cost-effective synthesis method for N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).
Hydrogen Bonding and Molecular Structure : Investigations into the crystal structures of amino-cycloalkanespiro-5-hydantoins have provided insights into molecular aggregation via hydrogen bonding, contributing to the understanding of these compounds' physical and chemical properties (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Muscarinic Receptor Binding : Research into central cholinergic agents has explored the synthesis of diazaspiro[4.5]decane diones as muscarinic agonists, which are important in treating conditions like Alzheimer's disease (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
特性
IUPAC Name |
3-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-11-6(12)8(10-7(11)13)4-2-1-3-5-8/h1-5,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKKCPPKSUXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368668 | |
| Record name | 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
16252-63-4 | |
| Record name | 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)



![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

